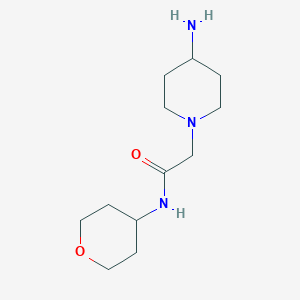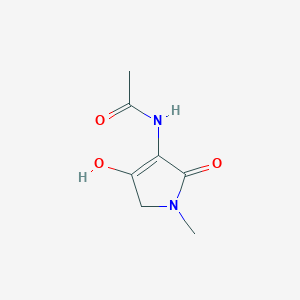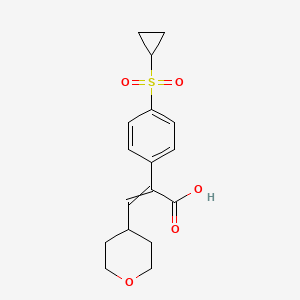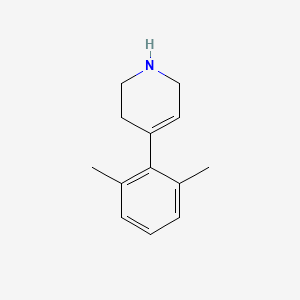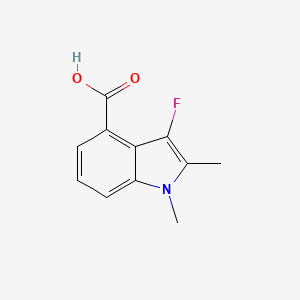
3-Fluoro-1,2-dimethylindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,2-dimethylindole-4-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 3-position, methyl groups at the 1- and 2-positions, and a carboxylic acid group at the 4-position, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2-dimethylindole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,2-dimethylindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium for cross-coupling reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
3-Fluoro-1,2-dimethylindole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,2-dimethylindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and activity .
Comparison with Similar Compounds
3-Fluoroindole: Lacks the methyl and carboxylic acid groups, making it less versatile.
1,2-Dimethylindole: Lacks the fluorine and carboxylic acid groups, affecting its reactivity and biological activity.
Indole-4-carboxylic acid: Lacks the fluorine and methyl groups, altering its chemical properties and applications.
Uniqueness: 3-Fluoro-1,2-dimethylindole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and interaction with biological targets, while the methyl and carboxylic acid groups provide additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c1-6-10(12)9-7(11(14)15)4-3-5-8(9)13(6)2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
MVKYVYRDJUUFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


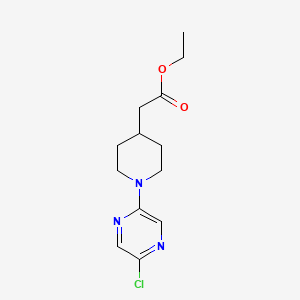
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
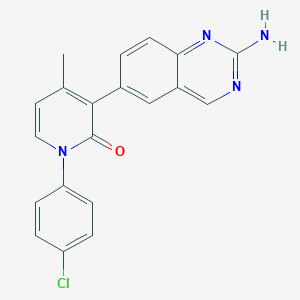



![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
